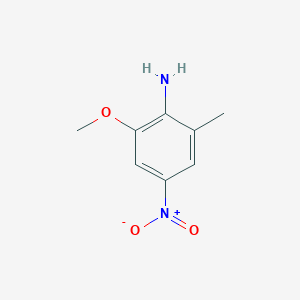
2-Methoxy-6-methyl-4-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-6-methyl-4-nitroaniline is an aromatic organic compound. It has a molecular weight of 182.18 and is typically stored at room temperature . It is used as a photometric reagent for the determination of ethinylestradiol (ETE), a semi-synthetic estrogen that is widely used in oral contraceptives .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-6-methyl-4-nitroaniline is represented by the linear formula C8H10N2O3 . The InChI code for this compound is 1S/C8H10N2O3/c1-5-3-6(10(11)12)4-7(13-2)8(5)9/h3-4H,9H2,1-2H3 .Physical And Chemical Properties Analysis
2-Methoxy-6-methyl-4-nitroaniline is a solid or liquid at room temperature . It appears as a deep yellow powder with a melting point of 141 degrees Celsius . It is slightly soluble in water and soluble in alcohol, acetone, and DMSO .Aplicaciones Científicas De Investigación
Optical Applications
- Specific Scientific Field : Materials Science, specifically in the field of Nonlinear Optics .
- Summary of the Application : 2-Methoxy-6-methyl-4-nitroaniline is used in the growth and characterization of organic single crystals for optical applications . These organic materials are important in photonic applications due to their fast response times and the possibility of optimizing molecular structures to maximize nonlinear responses .
- Methods of Application or Experimental Procedures : The 2-Methoxy-6-methyl-4-nitroaniline single crystal was grown by slow evaporation solution growth technique . The grown crystal was confirmed by single crystal and powder X-ray diffraction (XRD) analyses .
- Results or Outcomes : The photoluminescence studies show that the grown crystal has green color emission . The thermal constancy of the grown crystal was analyzed by thermogravimetric and differential thermal analyses .
Synthesis of Dyes and Pigments
- Specific Scientific Field : Organic Chemistry, specifically in the field of Dye and Pigment Synthesis .
- Summary of the Application : 2-Methoxy-6-methyl-4-nitroaniline is used in the synthesis of dyes and pigments . Dyes and pigments are substances that impart color to a material. The term colorant is often used for both dyes (also called dyestuffs) and pigments.
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary greatly depending on the specific dye or pigment being synthesized. However, it typically involves a series of organic reactions, including nitration, reduction, and diazotization .
- Results or Outcomes : The outcome of these procedures is the production of various dyes and pigments, which can be used in a wide range of applications, from textiles to printing inks .
Synthesis of Photorefractive Polymers
- Specific Scientific Field : Polymer Chemistry, specifically in the field of Photorefractive Polymers .
- Summary of the Application : 2-Methoxy-6-methyl-4-nitroaniline is a derivative of 4-nitroaniline which is used in the synthesis of photorefractive polymers as novel chromophores in analytical studies . Photorefractive polymers are materials that change their refractive index in response to light, making them useful in a variety of optical applications.
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary greatly depending on the specific photorefractive polymer being synthesized. However, it typically involves a series of organic reactions .
- Results or Outcomes : The outcome of these procedures is the production of photorefractive polymers, which can be used in a wide range of applications, from optical data storage to high-speed information processing .
Safety And Hazards
This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-methoxy-6-methyl-4-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-3-6(10(11)12)4-7(13-2)8(5)9/h3-4H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWOOYMMFCGHCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-methyl-4-nitroaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

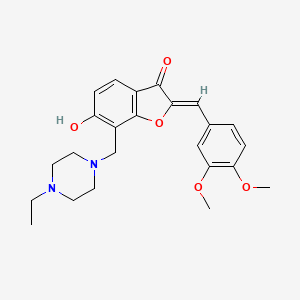
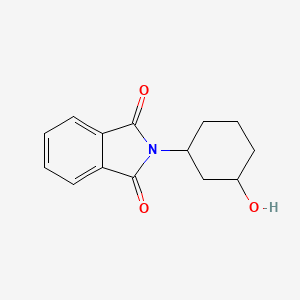
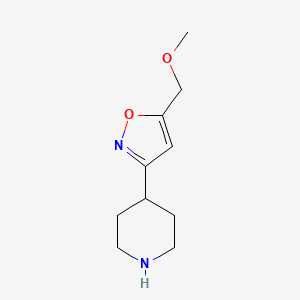
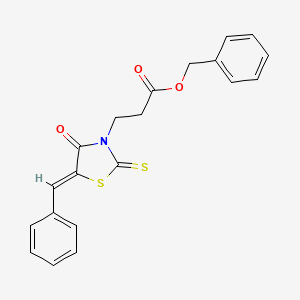
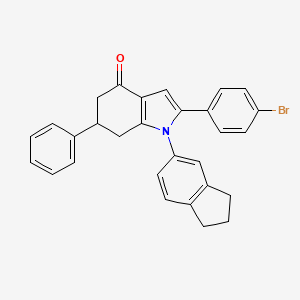
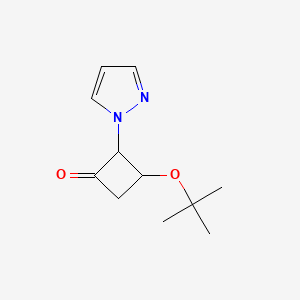
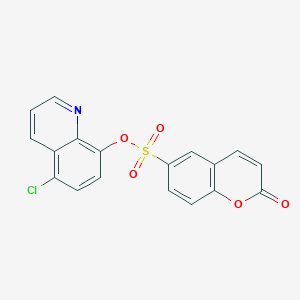
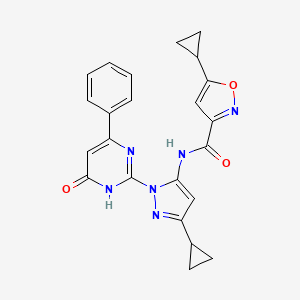
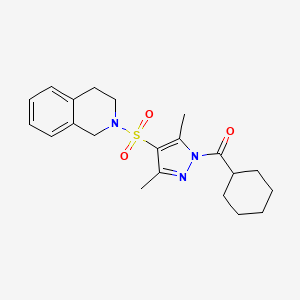
![N-Cyclohexyl-4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2389607.png)
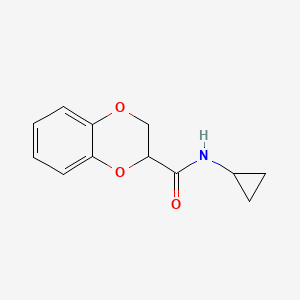
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2389609.png)
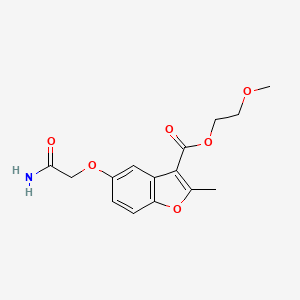
![8-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2389611.png)